REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[CH:4][CH:3]=1.[C:10]([O:15][CH2:16][CH3:17])(=[O:14])[CH:11]([CH3:13])[OH:12].S(C1C=CC(C)=CC=1)([O-])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([O:12][CH:11]([CH3:13])[C:10]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
(-)-ethyl lactate tosylate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC.S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated in the same manner as in Reference Example 3
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(OC(C(=O)OCC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[CH:4][CH:3]=1.[C:10]([O:15][CH2:16][CH3:17])(=[O:14])[CH:11]([CH3:13])[OH:12].S(C1C=CC(C)=CC=1)([O-])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([O:12][CH:11]([CH3:13])[C:10]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
(-)-ethyl lactate tosylate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC.S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated in the same manner as in Reference Example 3
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(OC(C(=O)OCC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |